molecular formula C16H15F3N2O B11941782 1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11941782
M. Wt: 308.30 g/mol
InChI Key: QPEYCKLITFOLBF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,3-dimethylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)-3-phenylurea
  • 1-(2,3-Dimethylphenyl)-3-[2-(chloromethyl)phenyl]urea
  • 1-(2,3-Dimethylphenyl)-3-[2-(methyl)phenyl]urea

Uniqueness

1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-10-6-5-9-13(11(10)2)20-15(22)21-14-8-4-3-7-12(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)

InChI Key

QPEYCKLITFOLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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